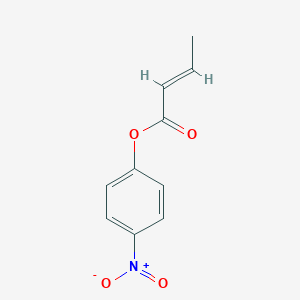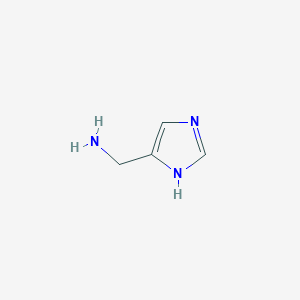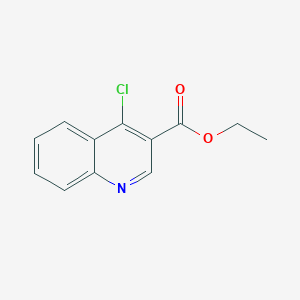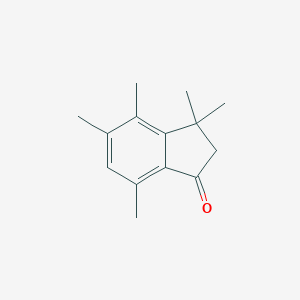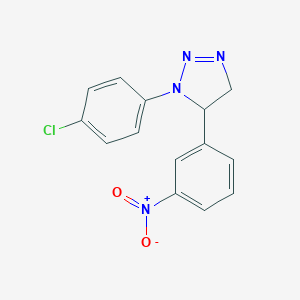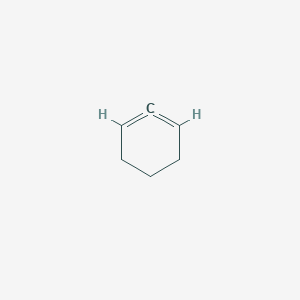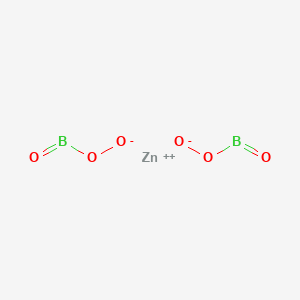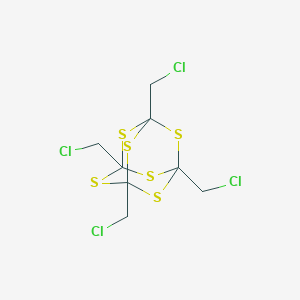![molecular formula C23H22N2O2 B081836 N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide) CAS No. 13145-01-2](/img/structure/B81836.png)
N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide), commonly known as PDP, is a chemical compound used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. PDP is widely used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of PDP involves the formation of a covalent bond between the two amino acid residues in a protein. This covalent bond stabilizes the protein structure and prevents its degradation. The cross-linking of proteins by PDP can also affect their biological activity and function. PDP has been shown to inhibit the activity of some enzymes by cross-linking their active sites.
Biochemische Und Physiologische Effekte
PDP has been shown to have various biochemical and physiological effects. It has been shown to stabilize the structure of proteins and prevent their degradation. PDP can also affect the biological activity of proteins and enzymes. In addition, PDP has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PDP in lab experiments include its ability to stabilize the structure of proteins, prevent their degradation, and affect their biological activity. PDP is also relatively easy to synthesize and purify. However, there are some limitations to using PDP in lab experiments. PDP can cross-link multiple amino acid residues in a protein, which can affect its biological activity and function. In addition, the cross-linking of proteins by PDP can be irreversible, which can limit its use in some experiments.
Zukünftige Richtungen
There are many future directions for the use of PDP in scientific research. One direction is the development of new methods for the selective cross-linking of proteins. Another direction is the use of PDP in the study of protein dynamics and conformational changes. PDP can also be used in the development of new drugs and therapeutics that target specific proteins and enzymes. Finally, the use of PDP in the study of protein-protein interactions and signaling pathways is an area of active research.
Conclusion:
In conclusion, PDP is a chemical compound used in scientific research as a cross-linking agent for proteins and other biomolecules. It has various biochemical and physiological effects and has been shown to have anti-inflammatory and antioxidant properties. The advantages of using PDP in lab experiments include its ability to stabilize the structure of proteins and affect their biological activity. However, there are some limitations to using PDP in lab experiments, such as the irreversible cross-linking of proteins. There are many future directions for the use of PDP in scientific research, including the development of new methods for the selective cross-linking of proteins and the study of protein dynamics and conformational changes.
Synthesemethoden
The synthesis of PDP involves the reaction of 4,4'-diaminodiphenylmethane with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield PDP. The purity of the synthesized PDP can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
PDP is widely used in scientific research as a cross-linking agent for proteins and other biomolecules. It has been used to study the structure and function of proteins, DNA, and RNA. PDP can covalently cross-link two amino acid residues in a protein, thereby stabilizing the protein structure and preventing its degradation. This property of PDP has been used to study protein-protein interactions, protein-DNA interactions, and protein-RNA interactions.
Eigenschaften
CAS-Nummer |
13145-01-2 |
|---|---|
Produktname |
N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide) |
Molekularformel |
C23H22N2O2 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
N-[4-[(4-acetamidophenyl)-phenylmethyl]phenyl]acetamide |
InChI |
InChI=1S/C23H22N2O2/c1-16(26)24-21-12-8-19(9-13-21)23(18-6-4-3-5-7-18)20-10-14-22(15-11-20)25-17(2)27/h3-15,23H,1-2H3,(H,24,26)(H,25,27) |
InChI-Schlüssel |
OPJRKWVQWFDDIY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C |
Andere CAS-Nummern |
13145-01-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



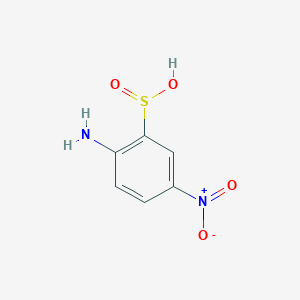
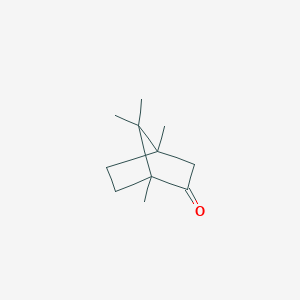
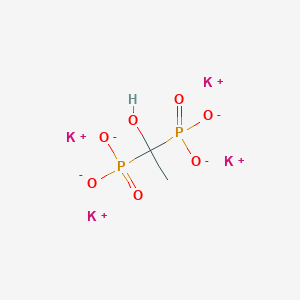
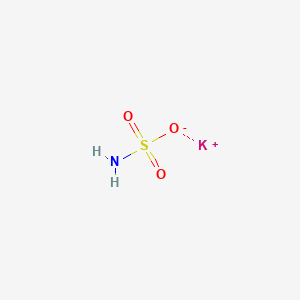
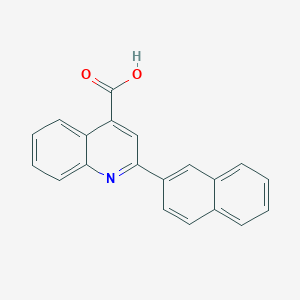
![9-Acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B81760.png)
